molecular formula C20H21NO B14601929 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole CAS No. 61191-70-6

1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole

Cat. No.: B14601929
CAS No.: 61191-70-6
M. Wt: 291.4 g/mol
InChI Key: MFEQUKIBJKYYAA-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a naphtho[1,2-d][1,2]oxazole ring system substituted with a 2,4,6-trimethylphenyl group. The presence of the oxazole ring imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable naphthoquinone derivative in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4,6-Trimethylphenyl-oxazole: Shares the trimethylphenyl group but lacks the naphtho[1,2-d][1,2]oxazole ring system.

    Naphtho[1,2-d][1,2]oxazole derivatives: Compounds with similar naphtho[1,2-d][1,2]oxazole ring systems but different substituents.

Uniqueness: 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is unique due to its specific combination of the trimethylphenyl group and the naphtho[1,2-d][1,2]oxazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61191-70-6

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole

InChI

InChI=1S/C20H21NO/c1-12-10-13(2)18(14(3)11-12)20-19-16-7-5-4-6-15(16)8-9-17(19)22-21-20/h4-7,10-11,17,19H,8-9H2,1-3H3

InChI Key

MFEQUKIBJKYYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2C4=CC=CC=C4CC3)C

Origin of Product

United States

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